Benzotriazol-1-yl-[2-(4-ethylphenyl)quinolin-4-yl]methanone
Description
Benzotriazol-1-yl-[2-(4-ethylphenyl)quinolin-4-yl]methanone is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis . The unique structure of this compound combines the benzotriazole moiety with a quinoline derivative, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
benzotriazol-1-yl-[2-(4-ethylphenyl)quinolin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O/c1-2-16-11-13-17(14-12-16)22-15-19(18-7-3-4-8-20(18)25-22)24(29)28-23-10-6-5-9-21(23)26-27-28/h3-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPUIXGDFJEAPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C5=CC=CC=C5N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzotriazol-1-yl-[2-(4-ethylphenyl)quinolin-4-yl]methanone typically involves the following steps:
Formation of the Benzotriazole Moiety: Benzotriazole is synthesized from o-phenylenediamine and sodium nitrite in acidic conditions.
Quinoline Derivative Synthesis: The quinoline derivative is prepared through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The benzotriazole moiety is then coupled with the quinoline derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Chemical Reactions Analysis
Benzotriazol-1-yl-[2-(4-ethylphenyl)quinolin-4-yl]methanone undergoes various chemical reactions, including:
Scientific Research Applications
Benzotriazol-1-yl-[2-(4-ethylphenyl)quinolin-4-yl]methanone has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of anticancer, antifungal, antibacterial, and antiviral agents due to its ability to interact with biological targets.
Material Sciences: The compound is utilized in the production of corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells.
Organic Synthesis: It serves as a synthetic auxiliary in various organic reactions, facilitating the formation of complex molecular structures.
Mechanism of Action
The mechanism of action of Benzotriazol-1-yl-[2-(4-ethylphenyl)quinolin-4-yl]methanone involves its interaction with biological targets through non-covalent interactions such as π–π stacking and hydrogen bonding . These interactions enable the compound to bind with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Benzotriazol-1-yl-[2-(4-ethylphenyl)quinolin-4-yl]methanone can be compared with other benzotriazole derivatives such as:
Benzotriazol-1-yl-[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone: Similar in structure but with a different substituent on the quinoline ring.
Bis-(1H-benzotriazol-1-yl)-methanone: Contains two benzotriazole moieties and is used in different synthetic applications.
The uniqueness of this compound lies in its specific combination of the benzotriazole and quinoline moieties, which imparts distinct chemical and biological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
